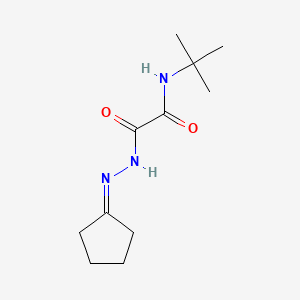![molecular formula C10H11BrN2O2S B5101057 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5101057.png)
2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In vivo studies have shown that 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide can inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide research. One potential direction is the development of new cancer therapies based on 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide. Researchers are currently exploring the use of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide in combination with other drugs to enhance its anti-cancer effects. Another potential direction is the development of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide-based therapies for neurodegenerative disorders. Researchers are also exploring the use of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide as a tool for studying the role of histone deacetylases and protein kinase C in cancer and other diseases.
Conclusion
In conclusion, 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has been shown to have anti-cancer and neuroprotective effects, making it a promising candidate for the development of new therapies. While there are still many unanswered questions about the mechanism of action of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide, its potential applications in scientific research are vast and exciting.
Méthodes De Synthèse
2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with thioacetic acid, followed by the reaction of the resulting compound with glycine. The final product is obtained through the reaction of the intermediate compound with acetic anhydride and acetic acid. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c11-7-1-3-8(4-2-7)13-10(15)6-16-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVUJWCQGZDMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dichlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100975.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B5100983.png)
![4-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}thiomorpholine](/img/structure/B5100988.png)
![5-chloro-2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B5100994.png)
![1-acetyl-17-(1,3-benzodioxol-5-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101008.png)
acetic acid](/img/structure/B5101016.png)

![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}-4-chlorobenzoate](/img/structure/B5101029.png)


![5-[(2-ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101063.png)
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![3-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5101090.png)